molecular formula C11H11BClNO2 B3028598 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride CAS No. 2377369-59-8

4-(3-Pyridyl)benzeneboronic Acid Hydrochloride

Cat. No.: B3028598
CAS No.: 2377369-59-8
M. Wt: 235.47 g/mol
InChI Key: NLNURWGCLKVUJW-UHFFFAOYSA-N
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Description

4-(3-Pyridyl)benzeneboronic Acid Hydrochloride is a chemical compound with the molecular formula C11H11BClNO2. It is a boronic acid derivative that contains both a pyridine ring and a benzene ring, making it a versatile compound in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets can be considered the carbon atoms involved in the bond formation.

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride interacts with its targets through a series of steps . First, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Then, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide range of organic compounds .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be performed under a wide range of conditions, making it environmentally friendly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated pyridine and a boronic acid derivative under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridyl)benzeneboronic Acid Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine and benzene derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

4-(3-Pyridyl)benzeneboronic Acid Hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridylboronic Acid
  • 3-Pyridylboronic Acid
  • Phenylboronic Acid

Uniqueness

4-(3-Pyridyl)benzeneboronic Acid Hydrochloride is unique due to its dual aromatic rings, which provide enhanced reactivity and versatility in organic synthesis. Its structure allows for the formation of complex molecules that are not easily accessible using other boronic acid derivatives .

Properties

IUPAC Name

(4-pyridin-3-ylphenyl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO2.ClH/c14-12(15)11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h1-8,14-15H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNURWGCLKVUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CN=CC=C2)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377369-59-8
Record name 4-(3-Pyridyl)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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